5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine
Overview
Description
The compound “5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine” is a derivative of thiadiazole, which is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The “5-(1-Phenylethyl)” indicates that a phenylethyl group is attached to the 5th carbon of the thiadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the thiadiazole ring, with the phenylethyl group attached at the 5th position. The presence of nitrogen and sulfur in the ring, along with the phenylethyl group, could impart unique chemical properties to the compound .Chemical Reactions Analysis
Thiadiazoles can participate in a variety of chemical reactions, often acting as ligands in coordination chemistry or undergoing reactions at the nitrogen or sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the thiadiazole ring and the phenylethyl group. Factors such as polarity, solubility, melting point, and boiling point would depend on the specific structure and substituents .Scientific Research Applications
Summary of the Application
This compound has been used in the field of organic synthesis, particularly in the characterization of its structure .
Methods of Application
The structure determination was carried out using several 1D or 2D-NMR methods .
Results or Outcomes
The NMR assignments of the Kagan-amide’s thio-derivative were checked and found to be correct .
2. Application as a Chiral Solvating Agent
Summary of the Application
“®-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide” is a potential chiral solvating agent (CSA) for the spectral resolution of enantiomers via 1H NMR spectroscopy .
Methods of Application
The single enantiomer of this compound was synthesized from commercially available ®-(+)-a-methylbenzylamine in two steps .
Results or Outcomes
Future Directions
properties
IUPAC Name |
5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7(8-5-3-2-4-6-8)9-12-13-10(11)14-9/h2-7H,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYSQDMAJLTMTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378217 | |
Record name | 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804145 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
88742-94-3 | |
Record name | 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88742-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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